4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile

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4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile (CAS 1466551-41-6) is a C-substituted morpholine derivative bearing a 2-methylbenzyl group at the morpholine nitrogen and a nitrile at the 2-position, with molecular formula C13H16N2O and molecular weight 216.28 g/mol. The compound is supplied at 95% purity and serves as a research chemical and synthetic intermediate.

Molecular Formula C13H16N2O
Molecular Weight 216.284
CAS No. 1466551-41-6
Cat. No. B2361077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile
CAS1466551-41-6
Molecular FormulaC13H16N2O
Molecular Weight216.284
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCOC(C2)C#N
InChIInChI=1S/C13H16N2O/c1-11-4-2-3-5-12(11)9-15-6-7-16-13(8-14)10-15/h2-5,13H,6-7,9-10H2,1H3
InChIKeyOBFGLZJBVNPRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile (CAS 1466551-41-6): A Differentiated Morpholine-2-Carbonitrile Building Block for Medicinal Chemistry


4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile (CAS 1466551-41-6) is a C-substituted morpholine derivative bearing a 2-methylbenzyl group at the morpholine nitrogen and a nitrile at the 2-position, with molecular formula C13H16N2O and molecular weight 216.28 g/mol . The compound is supplied at 95% purity and serves as a research chemical and synthetic intermediate . The morpholine-2-carbonitrile scaffold is a privileged structure in drug discovery, appearing in numerous bioactive molecules targeting kinases, GPCRs, and ion channels .

Why 4-Benzylmorpholine-2-carbonitrile Cannot Substitute for the 2-Methylphenyl Derivative in Structure-Activity Studies


Morpholine derivatives are exquisitely sensitive to N-substitution pattern; even minor changes in aryl substitution profoundly affect lipophilicity, steric bulk, and hydrogen-bonding capacity, thereby altering target engagement, selectivity, and pharmacokinetics . The ortho-methyl group on the benzyl moiety of 4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile introduces measurable differences in lipophilicity (ΔLogP ~0.25) and steric environment compared to the unsubstituted 4-benzylmorpholine-2-carbonitrile, rendering the two non-interchangeable in medicinal chemistry campaigns . Furthermore, the safety profile categorically differs: the benzyl analog carries an acute oral toxicity hazard (Acute Tox. 3) not present for the 2-methylphenyl derivative .

Quantitative Evidence for 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile Differentiation Relative to 4-Benzylmorpholine-2-carbonitrile


Safety Profile Differentiation: Absence of Acute Oral Toxicity Hazard vs. 4-Benzylmorpholine-2-carbonitrile

Per its GHS classification, 4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile is categorized as Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (respiratory irritation), with no acute oral toxicity category assigned . In contrast, the closest structural analog, 4-benzylmorpholine-2-carbonitrile, carries an Acute Toxicity 3 (Oral) classification . This distinction means the 2-methylphenyl derivative presents a lower acute ingestion hazard, simplifying handling requirements and reducing procurement barriers for laboratories with stringent safety protocols.

Occupational Safety Chemical Handling Procurement Risk Assessment

Enhanced Lipophilicity: XLogP3 1.6 vs. 1.35 for 4-Benzylmorpholine-2-carbonitrile

The computed XLogP3-AA value for 4-[(2-methylphenyl)methyl]morpholine-2-carbonitrile is 1.6 , while 4-benzylmorpholine-2-carbonitrile has a reported LogP of 1.35 . This ΔLogP of +0.25 is attributable to the additional methyl group on the phenyl ring, which increases hydrophobic surface area without adding hydrogen-bond donors or acceptors. The topological polar surface area (TPSA) remains nearly identical at 36.3 Ų , well below the 140 Ų threshold commonly associated with poor oral absorption .

Lipophilicity Drug Design Pharmacokinetics

Structural Determinant for Biological Target Engagement: ortho-Methyl Substitution as a Steric and Electronic Modulator

The ortho-methyl group on the benzyl moiety introduces a defined steric bulge and weak electron-donating effect absent in the unsubstituted 4-benzyl analog. While direct head-to-head biological data for the target compound are not publicly available, class-level SAR for morpholine-based KCNQ potassium channel openers (EP1947093) and monoamine reuptake inhibitors demonstrates that ortho-substitution on the N-benzyl group can significantly alter potency and subtype selectivity . The methyl group restricts rotational freedom of the benzyl moiety and creates a distinct three-dimensional pharmacophore, making the two compounds non-redundant in fragment-based screening or lead optimization .

Structure-Activity Relationship Morpholine Pharmacophore Scaffold Optimization

Application Scenarios for 4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile Based on Differential Evidence


Medicinal Chemistry Lead Optimization: CNS-Targeted SAR Campaigns

The increased lipophilicity (ΔLogP +0.25) and absence of acute oral toxicity classification make this compound a suitable starting point for CNS drug discovery programs where moderate logP and favorable safety profiles are critical. The ortho-methyl group provides a steric handle that can be exploited to probe hydrophobic pockets in neurotransmitter transporters or GPCR binding sites, as suggested by class-level evidence from morpholine-based monoamine reuptake inhibitors .

Fragment-Based Drug Discovery: Differentiated Morpholine-2-Carbonitrile Scaffold

The distinct three-dimensional pharmacophore imparted by the ortho-methyl group differentiates this scaffold from the unsubstituted 4-benzylmorpholine-2-carbonitrile. Fragment screening libraries can leverage this compound to probe binding pockets where a steric bulge at the ortho position may enhance selectivity, as inferred from SAR of KCNQ potassium channel openers .

Academic Chemical Biology: Ion Channel and Transporter Probe Development

Given the class-level evidence that N-substituted morpholine-2-carbonitriles act on ion channels (KCNQ family) and monoamine transporters, this compound can serve as a probe for chemical biology studies investigating the role of these targets in neurological disorders. The improved safety profile relative to the benzyl analog reduces institutional review barriers for academic procurement .

Synthetic Intermediate for Late-Stage Functionalization

The nitrile group at the 2-position is a versatile synthetic handle for further derivatization (e.g., conversion to amides, acids, or tetrazoles). The ortho-methylbenzyl substituent remains intact during typical transformations, allowing this intermediate to be used in parallel synthesis of diverse morpholine libraries where the ortho-methyl group confers differential physicochemical properties compared to the benzyl series .

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